1,3,4- vs. 1,2,4-Oxadiazole Regioisomer Differentiation: Log D Reduction and Solubility Advantage
In a systematic matched-pair analysis of the AstraZeneca compound collection (n > 100 pairs), the 1,3,4-oxadiazole isomer of a given structure consistently demonstrated approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, with differences reaching up to 1.2 log units [1]. Concomitantly, the 1,3,4-oxadiazole isomers exhibited significantly higher aqueous solubility and improved metabolic stability [1]. For procurement decisions, the 1,3,4-oxadiazole regioisomer scaffold represented by this compound offers intrinsically superior developability characteristics relative to a bioisosteric 1,2,4-oxadiazole replacement.
| Evidence Dimension | Lipophilicity (log D) and aqueous solubility |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole regioisomer: lower log D (by ca. one order of magnitude; Δ up to 1.2 log units); higher aqueous solubility |
| Comparator Or Baseline | Matched 1,2,4-oxadiazole regioisomer: higher log D; lower aqueous solubility |
| Quantified Difference | Log D reduced by approximately one order of magnitude (up to 1.2 log units) for 1,3,4-oxadiazole isomers vs. 1,2,4-oxadiazole isomers across matched pairs [1] |
| Conditions | Systematic matched-pair analysis of >100 compound pairs from the AstraZeneca corporate collection; log D measured at pH 7.4 [1] |
Why This Matters
The lower lipophilicity and higher aqueous solubility of the 1,3,4-oxadiazole regioisomer reduce the risk of poor oral absorption and metabolic clearance, making this scaffold a safer starting point for lead optimization programs compared to 1,2,4-oxadiazole alternatives.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
